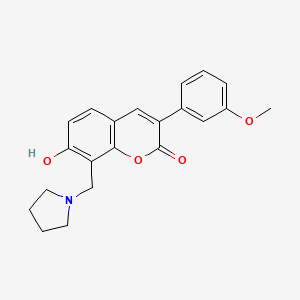

7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-25-16-6-4-5-14(11-16)17-12-15-7-8-19(23)18(20(15)26-21(17)24)13-22-9-2-3-10-22/h4-8,11-12,23H,2-3,9-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPQXEPXCPOZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

The target compound features a chromen-2-one core (2H-1-benzopyran-2-one) substituted at three positions:

- C3 : 3-Methoxyphenyl group, introducing aromaticity and electron-donating effects via the methoxy (-OCH₃) moiety.

- C7 : Hydroxyl (-OH) group, contributing to hydrogen bonding and acidity (pKa ~9–10).

- C8 : Pyrrolidin-1-ylmethyl group, a nitrogen-containing heterocycle enhancing solubility and bioactivity.

Synthetic challenges include:

Traditional Multi-Step Synthesis Approaches

Chromen-2-One Core Formation

Classical methods rely on the Pechmann condensation , where resorcinol derivatives react with β-keto esters under acidic conditions. For this compound:

- Step 1 : Condensation of 3-methoxyphenylacetic acid with ethyl acetoacetate in concentrated H₂SO₄ yields 3-(3-methoxyphenyl)chromen-2-one.

- Step 2 : Nitration at C7 followed by reduction to the amine and subsequent diazotization/hydrolysis introduces the hydroxyl group.

- Step 3 : Mannich reaction with pyrrolidine and formaldehyde installs the C8-pyrrolidinylmethyl group.

Table 1: Traditional Synthesis Metrics

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Pechmann Condensation | H₂SO₄, 80°C, 6 h | 65–70 |

| 2 | C7 Hydroxylation | HNO₃/H₂SO₄, then H₂/Pd | 50–55 |

| 3 | Mannich Alkylation | Pyrrolidine, HCHO, EtOH | 60–65 |

Limitations include prolonged reaction times, moderate yields, and hazardous waste generation.

Green Chemistry and One-Pot Methodologies

Barium Silicate Nanoparticle-Catalyzed Synthesis

A breakthrough method employs BaSiO₃ nanoparticles (1–5 nm) in aqueous media for a one-pot three-component reaction:

- Components : 4-Hydroxycoumarin, 3-methoxybenzaldehyde, pyrrolidine.

- Mechanism :

Table 2: Optimized Green Synthesis Conditions

This method avoids toxic solvents, reduces steps, and achieves near-quantitative yields.

Solid-Phase Synthesis Techniques

Polymer-Supported Reactions

Solid-phase synthesis minimizes purification hurdles:

- Resin Functionalization : Wang resin is loaded with 4-hydroxycoumarin via a photolabile linker.

- Stepwise Elaboration :

- Cleavage : UV irradiation releases the product, achieving 85% purity without chromatography.

Table 3: Solid-Phase vs. Solution-Phase Comparison

| Metric | Solid-Phase | Solution-Phase |

|---|---|---|

| Purification Time | 2 h | 8–12 h |

| Overall Yield | 78% | 65% |

| Scalability | High | Moderate |

Catalytic Systems and Reaction Optimization

Role of Heterogeneous Catalysts

Analytical Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group at the 7th position can be oxidized to form corresponding ketones or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, amines, alkylating agents.

Major Products Formed

Oxidation: Ketones, quinones.

Reduction: Dihydro derivatives.

Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is C21H21NO4, with a molecular weight of 351.4 g/mol. Its structure features a chromenone backbone with hydroxyl, methoxy, and pyrrolidinyl substituents, which may contribute to its biological activity.

Pharmacological Applications

1. Anticancer Activity

Research has indicated that chromenone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their effects on various cancer cell lines. A study demonstrated that certain modifications in the chromenone structure could enhance antiproliferative activity against liver carcinoma cells (HEPG2) . This suggests that the compound may serve as a lead structure for developing new anticancer agents.

2. Antimicrobial Properties

Another area of interest is the antimicrobial activity of chromenone derivatives. Compounds with similar structural features have shown promising results against various microbial strains. The introduction of specific functional groups can enhance their efficacy as antimicrobial agents .

3. Antioxidant Activity

The antioxidant potential of chromenones is also noteworthy. Studies have revealed that these compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders . The presence of hydroxyl groups in the structure may play a crucial role in this activity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving readily available precursors. The development of novel derivatives through structural modifications is essential for enhancing biological activity and reducing toxicity.

Case Studies

Case Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of related chromenone derivatives, compounds were synthesized and tested against HEPG2 cells. Results showed that specific derivatives exhibited IC50 values lower than 5 µM, indicating potent anticancer activity . This highlights the potential of this compound as a candidate for further development.

Case Study 2: Antimicrobial Efficacy

A series of chromenone derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. Some derivatives displayed significant inhibition zones, suggesting their potential as new antimicrobial agents . The structure-activity relationship studies indicated that modifications at specific positions could enhance efficacy.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups allow for hydrogen bonding and hydrophobic interactions with target proteins, while the pyrrolidin-1-ylmethyl group enhances its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 8

Pyrrolidin-1-ylmethyl vs. Piperazine/piperidine Derivatives

- Compound BF18574: 7-Hydroxy-3-(3-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one (BF18574) differs by replacing the pyrrolidine ring with a 4-methylpiperazine group. This modification may improve pharmacokinetic properties, though specific activity data are unavailable .

- Compound 2t: 7-Hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (2t) features a 2-methylpiperidine substituent.

Natural Coumarins with Position 8 Modifications

Substituent Variations at Position 3

3-Methoxyphenyl vs. 4-Methoxyphenyl or 4-Hydroxyphenyl

- Compound 2m: 7-Hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one (2m) shares the pyrrolidine substituent but has a 4-methoxyphenyl group at position 3.

- Compound 2f: 7-Hydroxy-3-(4-hydroxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one (2f) replaces methoxy with a hydroxyl group.

Biological Activity

7-Hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, also known by its CAS number 717893-89-5, is a synthetic flavonoid compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H23NO4, with a molar mass of 351.4 g/mol. The compound features a chromenone backbone with hydroxyl and methoxy substituents that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

1. Antioxidant Activity

- The hydroxyl group in the chromenone structure is known to scavenge free radicals, thereby reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

2. Anti-inflammatory Effects

- Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes. It interferes with signaling pathways such as NF-κB, which is pivotal in the inflammatory response.

3. Neuroprotective Properties

- The compound exhibits neuroprotective effects by preventing neuronal cell death and improving cognitive functions in animal models of Alzheimer's disease (AD). It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Neuroprotective Effects

In a study involving scopolamine-induced memory impairment in mice, administration of this compound significantly improved learning and memory functions. The mechanism was linked to its ability to inhibit AChE activity and reduce oxidative stress markers in the brain, suggesting potential use in treating Alzheimer's disease .

Anticancer Activity

Research demonstrated that this compound could induce apoptosis in various cancer cell lines by modulating key signaling pathways. For instance, it was found to affect the PI3K/Akt pathway, leading to increased cell death in cancerous cells while exhibiting low cytotoxicity towards normal cells .

Q & A

Q. What synthetic methodologies are recommended for preparing 7-hydroxy-3-(3-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one?

The synthesis of coumarin derivatives like this compound typically involves multi-step strategies:

- Pechmann Condensation : A base-catalyzed reaction between resorcinol derivatives and β-keto esters to form the chromen-2-one core .

- Mitsunobu Reaction : For introducing substituents (e.g., allyl/prenyl groups) via hydroxyl group activation using reagents like DIAD (diisopropyl azodicarboxylate) and PPh₃ .

- Claisen Rearrangement : To position substituents regioselectively, particularly for prenylation or alkylation at the 8-position .

- Pyrrolidine Functionalization : Post-synthetic modification via nucleophilic substitution or reductive amination to introduce the pyrrolidin-1-ylmethyl group.

Q. How can structural characterization be performed for this compound?

Key analytical techniques include:

- ¹H/¹³C NMR Spectroscopy : To confirm substituent positions and coupling patterns. For example, allyl/prenyl groups show characteristic doublets (δ 4.5–5.5 ppm) and olefinic protons (δ 5.3–6.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.

- X-Ray Crystallography : Using programs like SHELXL for refining crystal structures, especially if the compound crystallizes in a suitable space group .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Cytotoxicity Screening : Use cell lines (e.g., MCF-7, HeLa) with MTT assays to assess antiproliferative effects. Derivatives with methoxy and prenyl groups often exhibit enhanced activity .

- Antimicrobial Testing : Disk diffusion or microdilution assays against bacterial/fungal strains. Nitro and methoxy groups may improve membrane permeability .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

- Pharmacokinetic Profiling : Assess bioavailability, metabolism, and tissue distribution using LC-MS/MS. Poor solubility or rapid hepatic clearance may explain discrepancies .

- Metabolite Identification : Use metabolic stability assays (e.g., liver microsomes) to detect active/inactive metabolites .

- Formulation Optimization : Encapsulation in liposomes or nanoparticles to enhance delivery and reduce off-target effects .

Q. What computational strategies can predict structure-activity relationships (SAR) for this compound?

- Molecular Docking : Target proteins (e.g., kinases, DNA topoisomerases) using software like AutoDock to identify binding modes. The pyrrolidine group may interact with hydrophobic pockets .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) or steric effects with bioactivity data .

- ADMET Prediction : Tools like SwissADME evaluate logP, blood-brain barrier penetration, and CYP450 interactions .

Q. How can crystallographic data resolve ambiguities in substituent positioning?

- Single-Crystal X-Ray Diffraction : Assign absolute configurations and detect positional isomers. SHELXL refinement is critical for resolving overlapping electron density in crowded regions (e.g., pyrrolidinylmethyl group) .

- Twinned Data Refinement : For crystals with non-merohedral twinning, use SHELXL’s TWIN and BASF commands to improve R-factors .

Q. What strategies mitigate low yields in the final synthetic step?

- Reaction Optimization : Screen solvents (e.g., THF vs. DMF), temperatures, and catalysts (e.g., Pd/C for hydrogenation).

- Protecting Group Chemistry : Temporarily block reactive hydroxyl groups during prenylation or alkylation steps to reduce side reactions .

- Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic reactions like Claisen rearrangements .

Methodological Considerations

Q. How to design a stability study under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC-UV .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-lives (t₁/₂) using Arrhenius plots for accelerated stability predictions .

Q. What techniques validate the compound’s fluorescence properties for imaging applications?

- Fluorescence Spectroscopy : Measure excitation/emission maxima (λex/λem) and quantum yield (vs. quinine sulfate standard) .

- Confocal Microscopy : Test cellular uptake and subcellular localization in live/fixed cells. The chromen-2-one core may exhibit blue-green emission .

Q. How to address discrepancies in NMR and HRMS data during structural elucidation?

- 2D NMR Experiments : HSQC and HMBC correlations confirm connectivity between the pyrrolidine methyl group and the chromenone core .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .

- Repeat Synthesis : Verify reproducibility to rule out batch-specific impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.